

In-Depth Technical Guide: SGLT2-IN-1 Binding Affinity and Selectivity

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Compound of Interest

Compound Name: SGLT2-IN-1

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This technical guide provides a comprehensive overview of the binding affinity and selectivity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, **SGLT2-IN-1**. The document details the quantitative binding data, the experimental protocols for its determination, and the relevant biological pathways.

Core Data: Binding Affinity and Selectivity of SGLT2-IN-1

SGLT2-IN-1, also identified as Compound 5 in seminal literature and known as an active metabolite of dapagliflozin, demonstrates potent and selective inhibition of SGLT2 over SGLT1. [1] The inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50), has been determined in various cell-based assays. The data from these studies are summarized in the table below, providing a clear comparison of its potency and selectivity.

Inhibitor	Target	Cell Line	IC50 (nM)	Selectivity (SGLT1/SGLT2)	Reference
SGLT2-IN-1	hSGLT2	CHO	33	Not specified	[1]
SGLT2-IN-1	hSGLT2	293	9.4	~103-fold	[1]
SGLT2-IN-1	hSGLT1	COS-7	970		[1]

hSGLT1: human Sodium-Glucose Cotransporter 1 hSGLT2: human Sodium-Glucose Cotransporter 2 CHO: Chinese Hamster Ovary cells 293: Human Embryonic Kidney 293 cells COS-7: African green monkey kidney fibroblast-like cells

Experimental Protocols

The determination of the IC₅₀ values for **SGLT2-IN-1** is primarily achieved through cell-based glucose uptake assays. These assays utilize cell lines engineered to express the target transporter (hSGLT1 or hSGLT2). The general principle involves measuring the uptake of a labeled glucose analog in the presence of varying concentrations of the inhibitor.

Protocol: [¹⁴C]- α -methyl-D-glucopyranoside (AMG) Uptake Assay in Transfected HEK293 Cells

This protocol outlines a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μ g/mL) at 37°C in a 5% CO₂ humidified atmosphere.
- Cells are transiently or stably transfected with expression vectors containing the full-length cDNA of either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Selection agents like G418 are used for establishing stable cell lines.

2. [¹⁴C]-AMG Uptake Assay:

- Transfected cells are seeded into 96-well plates and grown to confluence.
- On the day of the assay, the cell monolayers are washed twice with a pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4) containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES.
- To determine sodium-dependent uptake, a sodium-free KH buffer is used as a control, where NaCl is replaced with choline chloride.
- Cells are then incubated with varying concentrations of **SGLT2-IN-1** (or vehicle control) in KH buffer for 15-30 minutes at 37°C.
- To initiate the glucose uptake, [¹⁴C]-AMG, a non-metabolizable glucose analog, is added to each well at a final concentration typically near its K_m for the respective transporter.

- The incubation is allowed to proceed for 30-60 minutes at 37°C.
- Uptake is terminated by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KH buffer containing a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) to quench further transport.
- The cells are lysed using a suitable lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).
- The amount of incorporated [¹⁴C]-AMG is quantified by liquid scintillation counting.

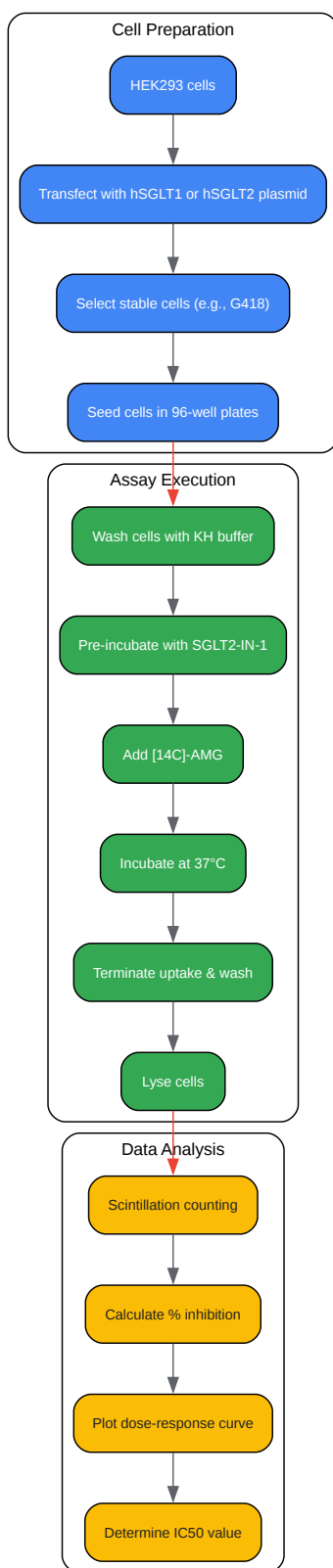
3. Data Analysis:

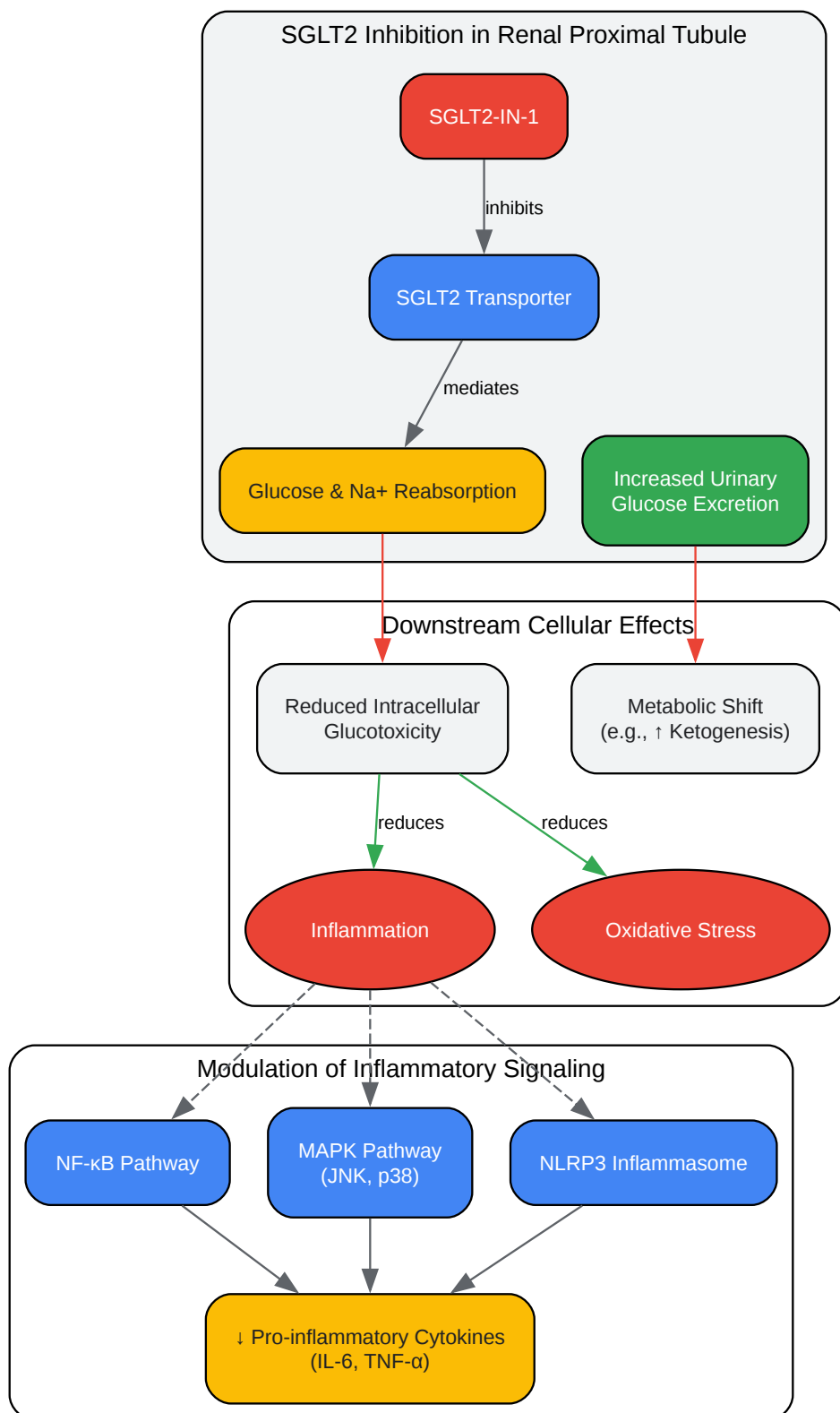
- The specific uptake is calculated by subtracting the radioactivity measured in the sodium-free buffer (non-specific uptake) from the total uptake measured in the sodium-containing buffer.
- The percentage of inhibition for each concentration of **SGLT2-IN-1** is calculated relative to the vehicle control.
- IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory activity of **SGLT2-IN-1**.





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References

- 1. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
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